molecular formula C5H4ClNOS B6228208 N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine CAS No. 214759-20-3

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B6228208
CAS No.: 214759-20-3
M. Wt: 161.6
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Description

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a chlorinated thiophene ring and a hydroxylamine functional group

Properties

CAS No.

214759-20-3

Molecular Formula

C5H4ClNOS

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chlorinated thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is unique due to its specific combination of a chlorinated thiophene ring and a hydroxylamine group

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